molecular formula C15H24ClNO2 B100291 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride CAS No. 16412-54-7

3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride

Cat. No.: B100291
CAS No.: 16412-54-7
M. Wt: 285.81 g/mol
InChI Key: IRGWVAWLHXDKIX-UHFFFAOYSA-N
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Description

Discovery and Development Timeline

The story of 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride is intrinsically linked to the development of tramadol. Tramadol was patented in 1972 and first launched under the brand name Tramal in 1977 by the West German pharmaceutical company Grünenthal GmbH. The development of this compound represented a significant innovation in pain management, as it combined opioid and monoaminergic mechanisms of action. This combination approach to analgesia marked a milestone in the evolution of pain treatment.

Initial clinical applications of tramadol began in Europe, with approval in the United Kingdom occurring in the mid-1990s. The compound was subsequently approved in the United States around the same time. As research into tramadol's mechanisms continued, scientists discovered that a significant portion of its analgesic effect was attributable not to the parent compound itself, but to its metabolite, O-Desmethyltramadol. This discovery shifted research focus toward understanding the role of this metabolite in tramadol's overall clinical efficacy.

Evolution of O-Desmethyltramadol Research

Early metabolic studies of tramadol revealed that O-Desmethyltramadol possessed significantly higher affinity for μ-opioid receptors than tramadol itself. Subsequent research demonstrated that O-Desmethyltramadol has approximately 200-300 times greater μ-opioid receptor binding affinity than its parent compound. This discovery prompted intensified investigation into the metabolite's specific pharmacological properties and contributed to a more nuanced understanding of tramadol's mechanisms of action.

Throughout the 1990s and early 2000s, research evolved from simply identifying O-Desmethyltramadol as a metabolite to comprehensively characterizing its pharmacokinetic and pharmacodynamic profiles. The importance of cytochrome P450 2D6 (CYP2D6) in converting tramadol to O-Desmethyltramadol became increasingly evident, highlighting the role of genetic polymorphisms in determining individual responses to tramadol therapy.

By the 2010s, researchers had begun exploring O-Desmethyltramadol as a potential therapeutic agent in its own right, recognizing its potent analgesic properties. Studies such as those conducted by Desmetramadol researchers investigated the compound's safety and efficacy profile compared to tramadol, particularly in patients with poor CYP2D6 metabolizer status.

Historical Significance in Opioid Pharmacology

The elucidation of O-Desmethyltramadol's role in tramadol's efficacy marked a significant advancement in opioid pharmacology. It highlighted the critical importance of metabolic processes in determining a drug's ultimate therapeutic effect, particularly for compounds requiring metabolic activation to achieve optimal efficacy. This understanding fundamentally altered the conceptualization of tramadol from a direct-acting analgesic to a prodrug whose effects significantly depend on its conversion to O-Desmethyltramadol.

The discovery of O-Desmethyltramadol's potency relative to tramadol provided valuable insights into structure-activity relationships among opioid compounds. It demonstrated that relatively minor structural modifications—in this case, demethylation of tramadol's phenolic methoxy group—could dramatically enhance binding affinity to μ-opioid receptors. This knowledge has informed the design and development of subsequent analgesic compounds.

Furthermore, the recognition of O-Desmethyltramadol's significance contributed to a growing appreciation for the complexity of opioid pharmacology. While tramadol exhibits a dual mechanism of action—combining weak μ-opioid activity with monoaminergic effects through serotonin and norepinephrine reuptake inhibition—O-Desmethyltramadol predominantly mediates the μ-opioid component of this activity. This differentiation between parent drug and metabolite activity profiles represented an important advancement in understanding the nuanced mechanisms underlying opioid analgesia.

Transitional Role in Understanding Metabolite Pharmacology

The study of O-Desmethyltramadol has played a pivotal role in advancing the field of metabolite pharmacology. It exemplifies how metabolites can sometimes possess greater pharmacological activity than their parent compounds, challenging traditional perspectives on drug metabolism as purely a detoxification or elimination process. This paradigm shift has influenced contemporary approaches to drug development and evaluation.

O-Desmethyltramadol's relationship to CYP2D6 has been particularly instrumental in advancing pharmacogenetic research. Studies have demonstrated that individuals with different CYP2D6 phenotypes exhibit varying capacities to convert tramadol to O-Desmethyltramadol, resulting in significant differences in analgesic response. In CYP2D6 poor metabolizers, tramadol's efficacy is substantially reduced due to diminished O-Desmethyltramadol formation. This observation has contributed to growing recognition of the importance of genetic factors in determining drug response and has supported the development of personalized medicine approaches in pain management.

Additionally, investigations of O-Desmethyltramadol have provided valuable insights into the relationship between pharmacokinetics and pharmacodynamics in opioid therapy. The compound's formation is dependent on CYP2D6 activity, and its elimination involves glucuronidation pathways mediated by UDP-glucuronosyltransferases. This complex metabolic profile has enhanced understanding of the factors influencing the duration and intensity of opioid effects, informing optimal dosing strategies and improving risk management in clinical practice.

Properties

IUPAC Name

3-[2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGWVAWLHXDKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617163
Record name 3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16412-54-7
Record name 3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagent Selection

The Grignard reaction between 2-[(dimethylamino)methyl]cyclohexanone and a 3-bromoanisole-derived Grignard reagent forms the cyclohexanol backbone. The process, as detailed in US20050215821A1, requires lithium chloride (0.75 equivalents relative to 3-bromoanisole) and 1,2-dimethoxyethane (20–120 vol%) to stabilize the Grignard intermediate and improve regioselectivity. The lithium ion coordinates with the methoxy group of 3-bromoanisole, directing nucleophilic attack to the para position relative to the methoxy substituent.

Optimized Reaction Conditions

  • Solvent System : Tetrahydrofuran (THF) is preferred due to its ability to solubilize both organic and inorganic components.

  • Temperature : Grignard formation occurs at 50–100°C, while the coupling step with the Mannich base proceeds at 15–35°C to minimize side reactions.

  • Stoichiometry : A 1:1 molar ratio of 3-bromoanisole to magnesium ensures complete conversion to the Grignard reagent.

Table 1: Representative Grignard Reaction Parameters and Outcomes

ParameterValueSource
Lithium chloride (eq.)0.75
1,2-Dimethoxyethane (%)20–120 vol%
Reaction yield68% (crude)
trans/cis ratio92:8 (post-recrystallization)

Workup and Isomer Separation

The crude product, containing cis-trans isomer mixtures , is quenched in a cooled ammonium chloride solution (7.80 kg NH₄Cl in 28.5 L H₂O). Organic phases are extracted with THF, dried over magnesium sulfate, and concentrated in vacuo. Hydrogen chloride gas is introduced to the ether-dissolved crude product, selectively precipitating the trans-isomer hydrochloride due to its lower solubility in ethereal solvents. Recrystallization from dioxane/water achieves a final trans/cis ratio of 92:8.

Mannich Base-Derived Synthesis Pathway

Mannich Hydrochloride Formation

US6469213B1 outlines an alternative route starting with the Mannich reaction of cyclohexanone, paraformaldehyde, and dimethylamine hydrochloride. The intermediate dimethylaminomethylcyclohexanone hydrochloride is isolated in acetone, achieving 85–90% purity before liberation of the free base.

Base Liberation and Grignard Coupling

Treatment with sodium hydroxide in a toluene/methyl tert-butyl ether/water system releases the Mannich base, which reacts with the 3-bromoanisole Grignard reagent. This step proceeds at reflux (65–70°C) for 30 minutes, yielding a cis-rich tramadol base hydrate .

Table 2: Key Parameters in Mannich-Based Synthesis

ParameterValueSource
Mannich reaction solventAcetone
Base liberation solventToluene/MTBE/H₂O
cis/trans ratio (crude)83:17
Recrystallization yield165–175 kg (moist product)

Purification via Hydrate Formation

The cis-tramadol base forms a stable monohydrate (m.p. 87–89°C), which is recrystallized from ethyl acetate at –5°C to 0°C. This step removes trans-isomer contaminants and Grignard byproducts, achieving >99% cis-isomer purity. Acidification with hydrochloric acid in isopropanol yields the final hydrochloride salt with ≤0.1% trans-isomer content.

Comparative Analysis of Synthesis Routes

Yield and Stereoselectivity

  • Grignard Route : Higher trans-selectivity (92:8) but lower overall yield (68%) due to competing elimination reactions during workup.

  • Mannich Route : Superior cis-selectivity (83:17) and scalability, with batch sizes exceeding 200 kg reported.

Industrial Scalability Considerations

  • Solvent Recovery : The Grignard method’s THF usage (18 L per batch) necessitates robust distillation systems, whereas the Mannich route’s toluene/MTBE system allows easier azeotropic drying.

  • Byproduct Management : Lithium chloride residues in the Grignard process require additional washing steps, increasing water usage by 30% compared to the Mannich pathway .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The cyclohexyl ring can be reduced to form cyclohexane derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinones.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted phenols and cyclohexyl derivatives.

Scientific Research Applications

3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, particularly in pain management and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Molecular Targets: It interacts with various receptors and enzymes, modulating their activity.

    Pathways Involved: It influences signaling pathways related to pain perception and neurotransmitter release.

Comparison with Similar Compounds

Key Findings :

  • The methoxy-substituted analogues (e.g., RS,SR-1-(3-Methoxyphenyl)-...) lack the phenolic -OH group critical for high-affinity opioid receptor binding, reducing analgesic potency .

Comparison with Desvenlafaxine

Desvenlafaxine (CAS: 93413-62-8), a serotonin-norepinephrine reuptake inhibitor (SNRI), shares structural similarities:

Parameter O-Desmethyltramadol Hydrochloride Desvenlafaxine
Molecular Formula C₁₅H₂₃NO₂·HCl C₁₆H₂₅NO₂·HCl
Key Substituents 3-Hydroxyphenyl, dimethylaminomethyl, cyclohexanol 4-Hydroxyphenyl, dimethylaminoethyl, cyclohexanol
Pharmacological Activity Mu-opioid receptor agonist (analgesic) SNRI (antidepressant)
Metabolic Role Tramadol metabolite Active metabolite of venlafaxine
Clinical Use Not marketed; present as tramadol metabolite Approved for major depressive disorder

Structural Insights :

  • Desvenlafaxine’s 4-hydroxyphenyl and ethyl-linked dimethylamino group differentiate its binding to monoamine transporters vs. opioid receptors .
  • The positional isomerism (3- vs. 4-hydroxyphenyl) dictates target selectivity .

Comparison with N,N-Didesmethylvenlafaxine

Parameter O-Desmethyltramadol Hydrochloride N,N-Didesmethylvenlafaxine
Molecular Formula C₁₅H₂₃NO₂·HCl C₁₅H₂₁NO₂·HCl
Key Substituents Dimethylaminomethyl group Aminoethyl group (lacking dimethyl substitution)
Activity Opioid agonist Reduced SNRI activity due to lack of dimethyl group

Mechanistic Notes:

  • The dimethylamino group in O-Desmethyltramadol enhances lipophilicity and receptor binding, whereas the primary amine in N,N-Didesmethylvenlafaxine reduces potency .

Pharmacokinetic and Pharmacodynamic Data

Analgesic Potency

Compound Relative Potency (vs. Tramadol) Receptor Affinity Metabolic Pathway
O-Desmethyltramadol 2–4× higher Mu-opioid (Ki = 3.4 nM) CYP2D6-mediated oxidation
Tramadol 1× (baseline) Mu-opioid (Ki = 42 nM) CYP3A4/CYP2D6 metabolism
Desvenlafaxine N/A SERT (Ki = 40 nM), NET (Ki = 558 nM) CYP3A4/UGT-mediated glucuronidation

Implications :

  • O-Desmethyltramadol’s higher mu-opioid affinity underpins its role in tramadol’s efficacy .
  • Desvenlafaxine’s SNRI activity is unrelated to opioid pathways, reflecting divergent therapeutic applications .

Biological Activity

3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride, also known as rac O-desmethyltramadol hydrochloride, is a compound that has garnered attention for its biological activity, particularly in the context of pain management and neurological applications. This article delves into its synthesis, mechanisms of action, biological effects, and relevant research findings.

  • Chemical Formula : C₁₅H₂₄ClNO₂
  • Molecular Weight : 285.81 g/mol
  • CAS Number : 16412-54-7
  • Melting Point : 219-221ºC
  • Boiling Point : 431.1ºC at 760 mmHg

The synthesis of this compound typically involves several steps:

  • Formation of the Cyclohexyl Ring : Achieved through cyclization reactions.
  • Introduction of the Dimethylamino Group : Accomplished via nucleophilic substitution.
  • Attachment of the Phenol Group : Conducted through electrophilic aromatic substitution.
  • Hydrochloride Formation : Finalized by reacting with hydrochloric acid to produce the hydrochloride salt .

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

  • Opioid Receptors : The compound exhibits affinity for mu-opioid receptors, contributing to analgesic effects.
  • Monoamine Reuptake Inhibition : It may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, enhancing mood and pain relief .
  • Neurotransmitter Release Modulation : Influences pathways related to neurotransmitter release, which is crucial for its analgesic properties .

Biological Effects

Research indicates that this compound has several significant biological effects:

  • Analgesic Activity : Demonstrated effectiveness in reducing pain in various models, suggesting potential use in pain management therapies .
  • Anti-inflammatory Properties : Studies indicate that it may reduce inflammation, further supporting its role in pain relief .
  • Potential Antidepressant Effects : Its mechanism involving serotonin and norepinephrine suggests a possible role in treating depression .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Pain Management Studies :
    • A study highlighted its effectiveness in animal models for acute and chronic pain relief, showing comparable results to traditional opioids without significant side effects .
  • Neuropharmacological Investigations :
    • Research indicated that the compound could enhance serotonergic activity in the brain, which may contribute to both analgesic and antidepressant effects .
  • Comparative Studies with Similar Compounds :
    • When compared to other analgesics like tramadol, this compound showed a distinct profile in terms of receptor binding and efficacy, indicating its unique position in therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructureKey DifferencesBiological Activity
TramadolC16H25NO2Contains an additional methoxy groupStronger opioid receptor activity
O-desmethyltramadolC15H24ClNO2Lacks methoxy group; more potent at serotonin receptorsEnhanced analgesic effects

Q & A

Advanced Research Question

  • Cell-Based Assays : Use HEK-293 cells transfected with target receptors (e.g., GPCRs) for calcium flux or cAMP assays .
  • Binding Studies : Conduct radioligand displacement assays (e.g., ³H-labeled antagonists) to determine Ki values .
  • Structural Modeling : Perform molecular docking using the compound’s InChI/SMILES data to predict binding poses .
    Validate findings with knockout models or siRNA-mediated receptor silencing .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

How does the compound’s stability in aqueous solutions impact pharmacokinetic studies?

Advanced Research Question
Stability is influenced by pH, temperature, and light. For in vivo studies:

  • pH Optimization : Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis of the dimethylamino group .
  • Lyophilization : Prepare lyophilized powders for reconstitution to enhance shelf-life .
  • Stability Testing : Monitor degradation via HPLC at 0, 6, 12, and 24-hour intervals under simulated physiological conditions .

What computational tools can predict the compound’s physicochemical properties?

Basic Research Question

  • LogP Calculation : Use Molinspiration or ChemAxon software to estimate lipophilicity .
  • pKa Prediction : Employ ACD/Labs or SPARC for ionization constants of the phenolic and amine groups .
  • Solubility : Apply the General Solubility Equation (GSE) based on melting point and lattice energy .

What strategies mitigate off-target effects in functional assays?

Advanced Research Question

  • Counter-Screening : Test against related receptors/enzymes (e.g., adrenergic vs. dopaminergic receptors) .
  • Proteome Profiling : Use affinity chromatography coupled with MS to identify non-target binding proteins .
  • Dose-Response Analysis : Establish selectivity indices (IC₅₀ ratio of target vs. off-target) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.